molecular formula C11H13NO4 B145074 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid CAS No. 138621-63-3

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

Cat. No. B145074
CAS RN: 138621-63-3
M. Wt: 223.22 g/mol
InChI Key: CAGUEQZBLIGCEU-UHFFFAOYSA-N
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Description

“3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid” is a compound with the CAS Number: 138621-63-3 and a molecular weight of 223.23 . Its IUPAC name is 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-beta-alanine .


Synthesis Analysis

The synthesis of compounds that combine sulfonamide and benzodioxane fragments in their framework has been reported . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335 and precautionary statements include P271;P261;P280 .

Mechanism of Action

Target of Action

The primary targets of 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid are cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively.

Mode of Action

This compound interacts with its targets by inhibiting their activity . The inhibition of cholinestrases prevents the breakdown of acetylcholine, a neurotransmitter, leading to increased levels of acetylcholine. The inhibition of lipoxygenase enzymes disrupts the synthesis of leukotrienes, which are involved in inflammatory responses.

Biochemical Pathways

The affected pathways include the cholinergic pathway and the arachidonic acid pathway . The increased levels of acetylcholine in the cholinergic pathway can enhance nerve transmission. The disruption of leukotriene synthesis in the arachidonic acid pathway can reduce inflammation.

Pharmacokinetics

The compound’s molecular weight of 22323 suggests that it may have good bioavailability .

Result of Action

The compound’s action results in enhanced nerve transmission due to increased acetylcholine levels and reduced inflammation due to decreased leukotriene synthesis . It has also shown antibacterial activity, inhibiting bacterial biofilm growth .

properties

IUPAC Name

3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGUEQZBLIGCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393426
Record name 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

CAS RN

138621-63-3
Record name 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5 g of 2,3-dihydrobenzo[1,4]dioxine-6-carbaldehyde, 3.17 g of malonic acid and 4.69 g of ammonium acetate in 50 ml of EtOH is refluxed for 5 hours. The reaction mixture is allowed to cool to RT and the precipitate formed is filtered off by suction and washed with EtOH and then with water. 1.965 g of the expected product are obtained after drying under vacuum.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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